molecular formula C6H11NO4 B13124440 Methyl2,2-dimethyl-3-nitropropanoate

Methyl2,2-dimethyl-3-nitropropanoate

Cat. No.: B13124440
M. Wt: 161.16 g/mol
InChI Key: NACWSDZCIVFAAN-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C6H11NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a carbon atom that is also bonded to a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-3-nitropropanoate can be synthesized through several methods. One common approach involves the nitration of 2,2-dimethylpropanoic acid followed by esterification. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of methyl 2,2-dimethyl-3-nitropropanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration and esterification processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-nitropropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds with higher oxidation states.

    Reduction: Formation of methyl 2,2-dimethyl-3-aminopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways involving nitro compounds.

    Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-nitropropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or alter metabolic pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Nitromethane: A simple nitroalkane with a single carbon atom.

    Nitroethane: A nitroalkane with two carbon atoms.

    1-Nitropropane: A nitroalkane with three carbon atoms.

    2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.

Uniqueness

Methyl 2,2-dimethyl-3-nitropropanoate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its branched structure also differentiates it from linear nitroalkanes, affecting its physical and chemical properties.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-nitropropanoate

InChI

InChI=1S/C6H11NO4/c1-6(2,4-7(9)10)5(8)11-3/h4H2,1-3H3

InChI Key

NACWSDZCIVFAAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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